4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one
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Overview
Description
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclohexanone moiety linked to a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with a boronic ester precursor. One common method is the palladium-catalyzed borylation of cyclohexanone using bis(pinacolato)diboron or pinacolborane . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and aryl halides are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as therapeutic agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one primarily involves the reactivity of the boronic ester group. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . The cyclohexanone moiety can also participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one is unique due to its combination of a cyclohexanone moiety and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides stability and reactivity, which are advantageous in various applications.
Properties
CAS No. |
888721-84-4 |
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Molecular Formula |
C13H21BO3 |
Molecular Weight |
236.12 g/mol |
IUPAC Name |
4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h9H,5-8H2,1-4H3 |
InChI Key |
HJNFSKOQBRTVRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(=O)CC2 |
Origin of Product |
United States |
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